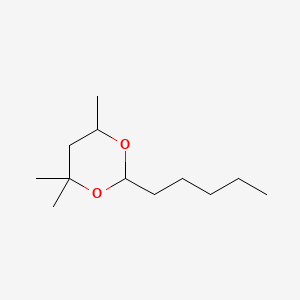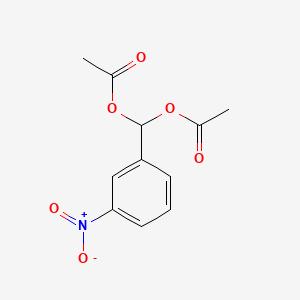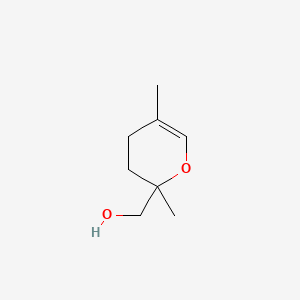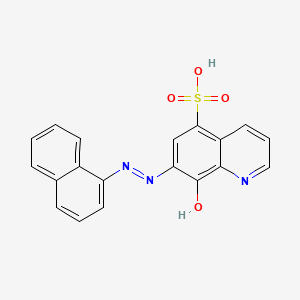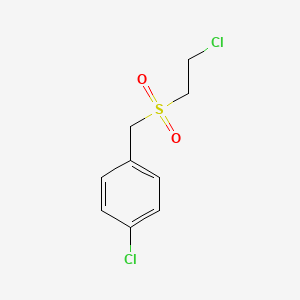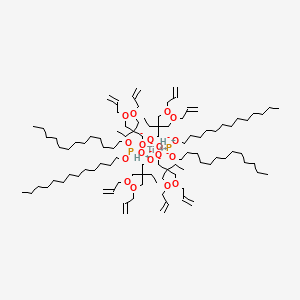
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate is an organometallic compound with the molecular formula C100H193O18P2Ti. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate can be synthesized by reacting 2,2-diallyloxymethylene-1-butanol with ditridecyl phosphite in the presence of a titanium catalyst. The reaction typically occurs under an inert atmosphere at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity while minimizing by-products .
化学反应分析
Types of Reactions
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphite derivatives, while reduction can produce reduced titanate forms[3][3].
科学研究应用
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance polymers, lubricants, and corrosion inhibitors.
作用机制
The mechanism by which Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by coordinating with substrates and facilitating chemical transformations. Its phosphite groups can participate in redox reactions, while the titanium center can engage in coordination chemistry .
相似化合物的比较
Similar Compounds
- Tetra(2,2-diallyloxymethyl-1-butyl)titanate di(ditridecyl phosphite)
- Tetra(2,2-diallyloxymethyl-1-butoxy titanium di(ditridecyl)phosphite)
- Tetra(2,2-diallyloxymethylene-1-butyl)titanate di(ditridecyl phosphite)
Uniqueness
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate is unique due to its specific combination of diallyloxymethylene and ditridecyl phosphite groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as high-performance polymer production and advanced catalytic processes.
属性
CAS 编号 |
64157-14-8 |
|---|---|
分子式 |
C100H193O18P2Ti- |
分子量 |
1793.4 g/mol |
IUPAC 名称 |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;ditridecyl phosphite;hydron;titanium(4+) |
InChI |
InChI=1S/2C26H54O3P.4C12H21O3.Ti/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2;4*1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h2*3-26H2,1-2H3;4*4-5H,1-2,6-11H2,3H3;/q6*-1;+4/p+1 |
InChI 键 |
WJPBTXHXCOCGAW-UHFFFAOYSA-O |
SMILES |
[H+].[H+].CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
规范 SMILES |
[H+].CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





